molecular formula C11H13NO B8298530 3-(1-Hydroxy-2-methylpropyl)benzonitrile

3-(1-Hydroxy-2-methylpropyl)benzonitrile

Cat. No. B8298530
M. Wt: 175.23 g/mol
InChI Key: NJRIKGURXOQWSY-UHFFFAOYSA-N
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Patent
US08314091B2

Procedure details

15% Isopropyl magnesium bromide in diethyl ether (23.5 mL, 24.0 mmol) was added to a stirred solution of 3-formylbenzonitrile (2.62 mg, 20.0 mmol) in dry tetrahydrofuran (18 mL), at 0° C. under a nitrogen atmosphere. After stirring at 0° C. for 1 hour, then at room temperature for 2 hours, the mixture was partitioned between ethyl acetate and 1M hydrochloric acid. The aqueous layer was extracted with ethyl acetate and the combined organic layers were washed with brine, dried over sodium sulfate and concentrated under vacuum. The residue was purified with silica column chromatography (eluting with 9% to 25% ethyl acetate in heptane) to afford the title compound (1.164 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step One
Quantity
2.62 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Br)([CH3:3])[CH3:2].C(OCC)C.[CH:11]([C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[C:16]#[N:17])=[O:12]>O1CCCC1>[OH:12][CH:11]([C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[C:16]#[N:17])[CH:1]([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Br
Name
Quantity
23.5 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
2.62 mg
Type
reactant
Smiles
C(=O)C=1C=C(C#N)C=CC1
Name
Quantity
18 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between ethyl acetate and 1M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica column chromatography (eluting with 9% to 25% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(C(C)C)C=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.164 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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